molecular formula C22H23ClF3N5O B14875131 3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide

3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No.: B14875131
M. Wt: 465.9 g/mol
InChI Key: RVHZFZVJXGIAJF-UHFFFAOYSA-N
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Description

3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes multiple halogen atoms and a pyrrolidine carboxamide group

Preparation Methods

The synthesis of 3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of halogen atoms: Chlorine and fluorine atoms are introduced into the benzodiazepine core through halogenation reactions.

    Attachment of the difluoroethyl group: The difluoroethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the pyrrolidine carboxamide group: This step involves the reaction of the intermediate compound with N,N-dimethylpyrrolidine-1-carboxamide.

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to interact with the central nervous system, potentially influencing neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Compared to other benzodiazepines, 3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide is unique due to its specific halogenation pattern and the presence of the difluoroethyl group. Similar compounds include:

    Diazepam: A well-known benzodiazepine with different halogenation and functional groups.

    Lorazepam: Another benzodiazepine with a different substitution pattern on the benzodiazepine core.

    Clonazepam: A benzodiazepine with a similar core structure but different substituents.

Properties

Molecular Formula

C22H23ClF3N5O

Molecular Weight

465.9 g/mol

IUPAC Name

3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)

InChI Key

RVHZFZVJXGIAJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F

Origin of Product

United States

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